

4-Bromo-3-methylbenzamide structure elucidation

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzamide

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An In-Depth Technical Guide to the Structure Elucidation of **4-Bromo-3-methylbenzamide**

Abstract

The unequivocal determination of a molecule's chemical structure is a foundational pillar of chemical research, particularly in the realms of medicinal chemistry and materials science. **4-Bromo-3-methylbenzamide** (C_8H_8BrNO) is a substituted benzamide derivative whose specific substitution pattern dictates its chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We move beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern analytical techniques.

Introduction: The Imperative of Structural Integrity

In any scientific endeavor involving chemical entities, the precise knowledge of molecular structure is non-negotiable. For a compound like **4-bromo-3-methylbenzamide**, the specific arrangement of the bromo, methyl, and benzamide functionalities on the aromatic ring is critical. An isomeric misidentification could lead to drastically different outcomes in a synthesis, a biological assay, or a material's performance. The objective of this guide is to detail a logical and synergistic workflow, combining spectroscopic and crystallographic methods to confirm the

identity and purity of **4-bromo-3-methylbenzamide**, ensuring that subsequent research is built upon a solid structural foundation.

The core of our approach is the principle of orthogonality; each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust validation.

Foundational Molecular Characteristics

Before delving into the analytical methodologies, it is essential to establish the basic molecular properties of the target compound.

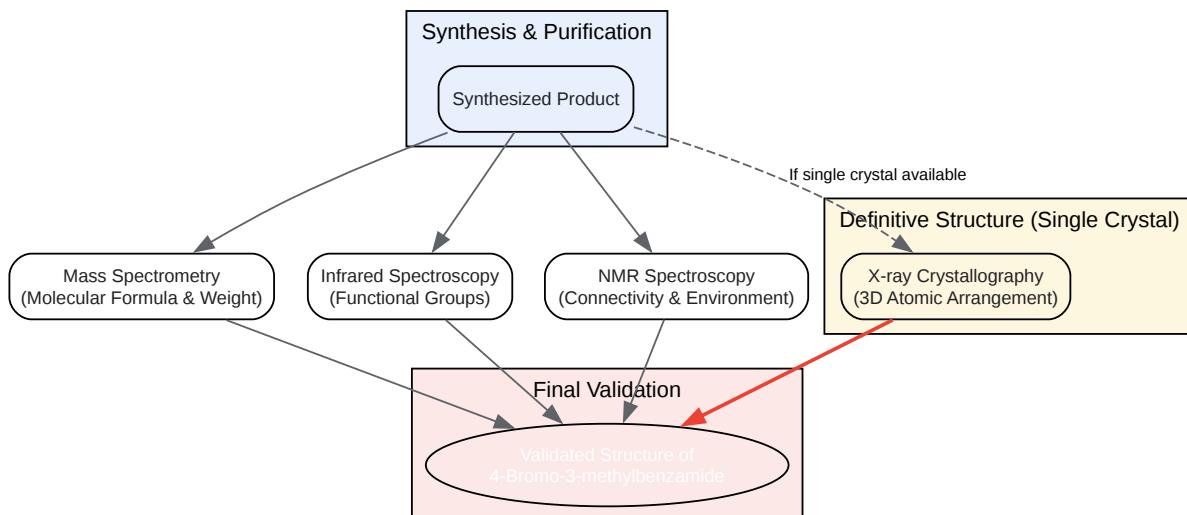
Property	Value	Source
IUPAC Name	4-bromo-3-methylbenzamide	[1]
Molecular Formula	C ₈ H ₈ BrNO	[1] [2]
Molecular Weight	214.06 g/mol	[1] [2]
Monoisotopic Mass	212.97893 Da	[1]
CAS Number	170229-98-8	[1] [2]

Below is a diagram of the **4-bromo-3-methylbenzamide** structure with atoms numbered for reference in the subsequent spectroscopic discussions.

Caption: 2D Structure of **4-Bromo-3-methylbenzamide**.

A Multi-Pronged Analytical Strategy

The elucidation of the **4-bromo-3-methylbenzamide** structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This integrated approach ensures that the weaknesses of one technique are compensated for by the strengths of another.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Causality: Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental formula. For a halogenated compound, MS provides a distinctive isotopic signature that is highly informative. The presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, creates a characteristic M^+ and $\text{M}+2$ ion cluster, providing immediate evidence for the incorporation of a single bromine atom.

Experimental Protocol (Electron Ionization - EI):

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** A small volume (typically 1 μL) is injected into the GC-MS or directly infused into the MS source.

- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Expected Data & Interpretation:

m/z Value	Ion Identity	Key Observation
213	$[\text{C}_8\text{H}_8^{79}\text{BrNO}]^+$ (M ⁺)	The molecular ion peak corresponding to the ⁷⁹ Br isotope.
215	$[\text{C}_8\text{H}_8^{81}\text{BrNO}]^+$ (M+2)	The molecular ion peak corresponding to the ⁸¹ Br isotope.
Various	Fragment Ions	Fragmentation patterns can provide further structural clues (e.g., loss of NH ₂ , Br).

The most critical observation is the presence of two peaks at m/z 213 and 215 with an intensity ratio of approximately 1:1.^[3] This immediately confirms the presence of one bromine atom and validates the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (e.g., 212.9789 Da).^[1]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation,

which excites molecular vibrations (stretching, bending), we can confirm the presence of the key amide and aromatic moieties in **4-bromo-3-methylbenzamide**.

Experimental Protocol (Attenuated Total Reflectance - ATR):

- Background Scan: An initial scan is run without the sample to record the background spectrum of the crystal (typically diamond) and air.
- Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
- Sample Scan: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

Expected Data & Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3350 & ~3180	N-H Symmetric & Asymmetric Stretch	Primary Amide (-CONH ₂)	Confirms the presence of the primary amide group.
~3050	Aromatic C-H Stretch	Benzene Ring	Indicates the aromatic system.
~2950	Aliphatic C-H Stretch	Methyl Group (-CH ₃)	Confirms the presence of the methyl group.
~1660	C=O Stretch (Amide I band)	Amide Carbonyl	Strong absorption, characteristic of the amide carbonyl.
~1600 & ~1470	C=C Stretch	Benzene Ring	Confirms the aromatic ring skeleton.
< 1000	C-Br Stretch	Aryl Bromide	In the fingerprint region, confirms the C-Br bond.

The presence of the distinct N-H stretches and the strong Amide I band provides unequivocal evidence for the benzamide core.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule in solution. ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR provides information about the carbon framework. For **4-bromo-3-methylbenzamide**, NMR is essential to confirm the ortho, meta, and para relationships between the substituents on the aromatic ring.

Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C .
- Data Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are used.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Expected Data & Interpretation:

^1H NMR (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.65	d	1H	H-5	ortho to the bromine, deshielded.
~7.50	d	1H	H-2	ortho to the carbonyl group, deshielded.
~7.20	dd	1H	H-6	Coupled to both H-2 and H-5.
~6.0 (broad)	s	2H	-NH ₂	Amide protons, often broad due to quadrupole effects and exchange.
~2.45	s	3H	-CH ₃	Methyl protons, singlet as there are no adjacent protons.

¹³C NMR (126 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O	Amide carbonyl carbon, highly deshielded.
~140	C-3	Aromatic carbon attached to the methyl group.
~134	C-1	Aromatic carbon attached to the amide group.
~132	C-5	Aromatic CH carbon.
~129	C-6	Aromatic CH carbon.
~127	C-2	Aromatic CH carbon.
~125	C-4	Aromatic carbon attached to bromine (signal often attenuated).
~23	-CH ₃	Methyl carbon.

The specific splitting patterns (doublets and doublet of doublets) in the ¹H NMR spectrum are crucial for confirming the 1,3,4-substitution pattern.[6][7] 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to definitively assign each proton and carbon signal, providing an interlocking web of evidence for the proposed structure.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Causality: While spectroscopic methods provide compelling evidence for connectivity, they do not directly measure the three-dimensional arrangement of atoms. X-ray crystallography is the gold standard, providing a definitive and high-resolution map of atomic positions, bond lengths, and bond angles in the solid state.[4][8]

Experimental Protocol:

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and cooled (e.g., to 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.[\[4\]](#)
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (structure refinement).

Expected Data & Interpretation: The output is a detailed 3D model of the molecule, confirming not only the connectivity but also providing precise measurements:

- Bond Lengths: (e.g., C-Br, C=O, C-N)
- Bond Angles: (e.g., angles within the aromatic ring)
- Torsion Angles: Describing the conformation of the amide group relative to the ring.
- Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding between amide groups in the crystal lattice.

The resulting structure would definitively confirm the 4-bromo-3-methyl substitution pattern, leaving no ambiguity.[\[9\]](#)[\[10\]](#)

Conclusion: A Synthesis of Evidence

The structure elucidation of **4-bromo-3-methylbenzamide** is a clear illustration of the power of a modern, multi-technique analytical workflow. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the essential amide and aromatic functional groups. NMR spectroscopy meticulously maps the atomic connectivity and confirms the specific isomeric arrangement. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure. The consistency of the data across these orthogonal techniques provides a self-validating and trustworthy confirmation of the molecule's identity, a critical requirement for any subsequent scientific investigation.

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